2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodophenol)
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Overview
Description
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL typically involves a multi-step process. One common method starts with the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol. This reaction is carried out at room temperature, resulting in the formation of an orange precipitate, which is then filtered and washed to obtain the pure imine product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infections.
Industry: The compound’s chemical properties make it suitable for use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL include other aromatic compounds with similar structural features, such as:
- 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-METHOXYPHENOL
- 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-CHLOROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-CHLOROPHENOL
Uniqueness
The uniqueness of 2-[(E)-({4’-[(E)-[(2-HYDROXY-3-IODOPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]-6-IODOPHENOL lies in its specific arrangement of functional groups and the presence of iodine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C28H22I2N2O4 |
---|---|
Molecular Weight |
704.3 g/mol |
IUPAC Name |
2-[[4-[4-[(2-hydroxy-3-iodophenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-iodophenol |
InChI |
InChI=1S/C28H22I2N2O4/c1-35-25-13-17(9-11-23(25)31-15-19-5-3-7-21(29)27(19)33)18-10-12-24(26(14-18)36-2)32-16-20-6-4-8-22(30)28(20)34/h3-16,33-34H,1-2H3 |
InChI Key |
LHGANPHXBXFKKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C(=CC=C3)I)O)OC)N=CC4=C(C(=CC=C4)I)O |
Origin of Product |
United States |
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